N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan ring substituted with a 4-methoxybenzenesulfonyl group and an ethanediamide linkage. The cyclopropyl group attached to the ethanediamide moiety introduces unique steric and electronic properties, distinguishing it from analogs.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c1-25-13-5-7-14(8-6-13)27(23,24)20-9-2-10-26-15(20)11-18-16(21)17(22)19-12-3-4-12/h5-8,12,15H,2-4,9-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVQGAIWCAWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-oxazinanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Substituent Effects
- Cyclopropyl vs. Cyclopentyl (Target vs. Cyclopentyl’s larger size may hinder access to hydrophobic pockets in enzymes or receptors.
- 4-Methoxy vs. 4-Chloro/4-Fluoro (Target vs. ): The 4-methoxy group is electron-donating, which may improve solubility compared to electron-withdrawing groups like chloro or fluoro.
Physicochemical Properties
- Lipophilicity : The 4-chloro substituent in increases logP compared to the target compound’s 4-methoxy group, suggesting higher membrane permeability but lower aqueous solubility.
- Molecular Weight : The target compound’s lower molecular weight (~397.5 g/mol) compared to (479.523 g/mol) may improve bioavailability, adhering to Lipinski’s rule of five guidelines.
Implications for Drug Design
- Steric Effects : The cyclopropyl group balances steric bulk and flexibility, unlike the rigid cyclopentyl in or the branched alkyl in .
- Electronic Profile : The 4-methoxybenzenesulfonyl group offers a compromise between solubility (via methoxy) and stability (via sulfonyl), whereas halogenated analogs () prioritize target binding over metabolic stability.
- Metabolism : Methoxy groups are prone to demethylation, whereas chloro/fluoro groups resist metabolic degradation, impacting half-life .
Biological Activity
N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and an oxazinan structure, which are known for their diverse biological activities. The presence of the methoxybenzenesulfonyl group enhances its solubility and biological interaction potential.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 302.36 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Tubulin Inhibition
A study focused on related oxazinonaphthalene derivatives demonstrated that several compounds exhibited moderate to significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM. Notably, these compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner .
Neuroprotective Effects
Another aspect of biological activity pertains to the neuroprotective effects observed in related compounds. For instance, a derivative demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices. This effect was mediated through KCNQ2 channel opening, suggesting potential applications in treating epilepsy or other neurological disorders .
The mechanisms through which this compound exerts its biological effects include:
- Tubulin Binding : Compounds that inhibit tubulin polymerization can disrupt mitotic spindle formation, leading to apoptosis in cancer cells.
- Ion Channel Modulation : Opening KCNQ channels can stabilize neuronal excitability, providing therapeutic benefits in neurological conditions.
Research Findings Summary
| Study Focus | Cell Line/Model | Activity | IC50 Values (μM) | Mechanism |
|---|---|---|---|---|
| Tubulin Inhibition | A2780, MCF-7 | Cytotoxicity | 4.47 - 52.8 | Tubulin polymerization inhibition |
| Neuroprotection | Rat Hippocampal Slices | Reduces hyperexcitability | Not specified | KCNQ2 channel opening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
